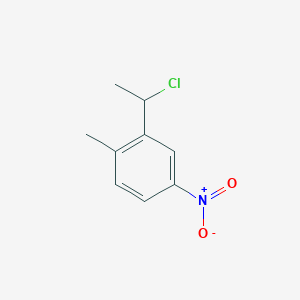
2-(1-Chloroethyl)-1-methyl-4-nitrobenzene
Overview
Description
2-(1-Chloroethyl)-1-methyl-4-nitrobenzene is an organic compound that belongs to the class of aromatic compounds known as nitrobenzenes. This compound is characterized by the presence of a nitro group (-NO2) and a chloroethyl group (-CH2CH2Cl) attached to a benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-methyl-4-nitrobenzene with ethylene oxide in the presence of hydrochloric acid to form the chloroethyl derivative . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2-(1-Chloroethyl)-1-methyl-4-nitrobenzene may involve large-scale nitration and chlorination processes. These processes are typically carried out in reactors equipped with temperature and pressure control systems to optimize yield and purity . The use of catalysts and solvents can also play a significant role in enhancing the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloroethyl)-1-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloroethyl group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a metal catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group (-COOH) under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Alcohols or ethers depending on the nucleophile used.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acids or aldehydes depending on the extent of oxidation.
Scientific Research Applications
2-(1-Chloroethyl)-1-methyl-4-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Chloroethyl)-1-methyl-4-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects . The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-nitrobenzene: Similar structure but lacks the methyl group.
2-Chloro-1-methyl-4-nitrobenzene: Similar structure but with a different position of the chloro group.
4-Nitrobenzyl chloride: Similar structure but with a benzyl chloride group instead of a chloroethyl group.
Uniqueness
2-(1-Chloroethyl)-1-methyl-4-nitrobenzene is unique due to the presence of both a chloroethyl group and a nitro group on the benzene ring, which allows it to participate in a wide range of chemical reactions. Its specific structure also makes it a valuable intermediate in the synthesis of more complex organic molecules .
Properties
IUPAC Name |
2-(1-chloroethyl)-1-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6-3-4-8(11(12)13)5-9(6)7(2)10/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKQORBRZHAWMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


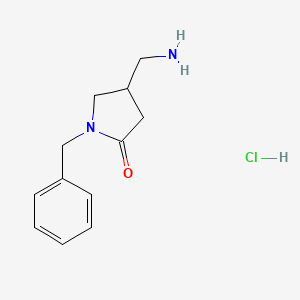

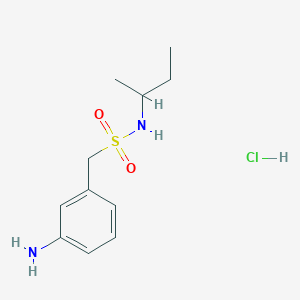
amine](/img/structure/B1377080.png)
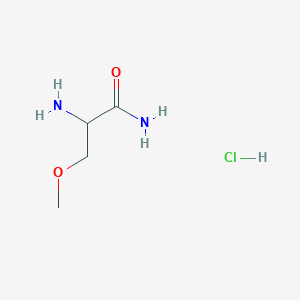

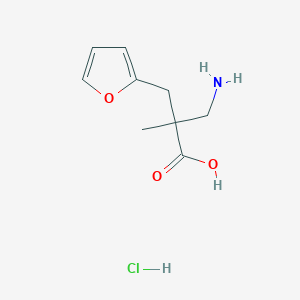
![2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol](/img/structure/B1377085.png)
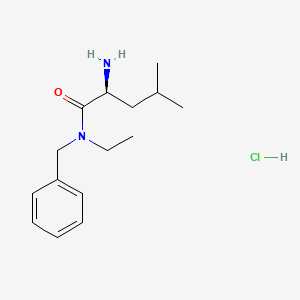

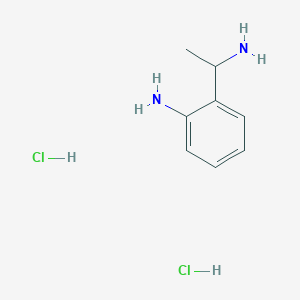
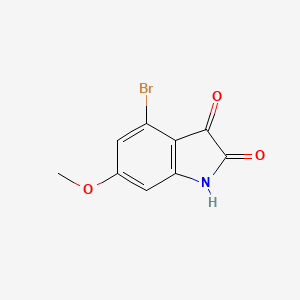

![2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1377094.png)
